2-(Ethylmethylamino)pyridine

Description

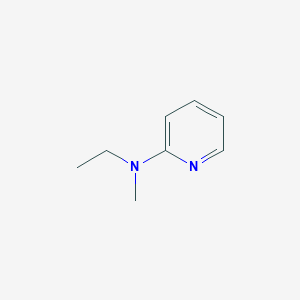

2-(Ethylmethylamino)pyridine is a pyridine derivative featuring an ethylmethylamino (-N(CH2CH3)(CH3)) substituent at the 2-position of the pyridine ring. Pyridine derivatives are widely studied for their bioactivity, including roles as enzyme inhibitors, ion channel modulators, and antimicrobial agents .

Propriétés

IUPAC Name |

N-ethyl-N-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-3-10(2)8-6-4-5-7-9-8/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKTSSBCZDAXGGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90479322 | |

| Record name | 2-(Ethylmethylamino)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90479322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77200-12-5 | |

| Record name | 2-(Ethylmethylamino)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90479322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Ethylmethylamino)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Amination of 2-Halopyridines with Secondary Amines

A common route to 2-(alkylamino)pyridines involves nucleophilic aromatic substitution (S_NAr) of 2-halopyridines (e.g., 2-chloropyridine) with secondary amines such as ethylmethylamine. This method benefits from the activated nature of the 2-position in pyridine rings toward nucleophilic attack.

- Reaction conditions: Typically carried out in polar aprotic solvents (e.g., dimethylformamide, DMF) at elevated temperatures (80–150 °C).

- Catalysts: Sometimes base catalysts (e.g., potassium carbonate) are used to facilitate amine deprotonation.

- Advantages: Straightforward, high regioselectivity for substitution at the 2-position.

- Limitations: Requires handling of halopyridine precursors and may produce halide salt byproducts.

Reductive Amination of 2-Pyridinecarboxaldehyde

Another approach involves reductive amination of 2-pyridinecarboxaldehyde with ethylmethylamine:

- Step 1: Condensation of 2-pyridinecarboxaldehyde with ethylmethylamine to form an imine intermediate.

- Step 2: Reduction of the imine to the corresponding amine using reducing agents such as sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation.

- Reaction conditions: Mild temperatures, often in methanol or ethanol solvent.

- Advantages: High selectivity and yields; mild conditions.

- Limitations: Requires availability of 2-pyridinecarboxaldehyde; reductants must be handled carefully.

Direct Alkylation of 2-Aminopyridine

Direct alkylation of 2-aminopyridine with ethylmethyl halides or related alkylating agents can yield this compound:

- Reaction conditions: Typically performed under basic conditions to deprotonate the amine.

- Considerations: Control of mono- versus dialkylation is critical.

- Limitations: Possible side reactions and over-alkylation.

Comparative Data Table of Preparation Methods for 2-Substituted Pyridines

| Method | Starting Materials | Catalyst/Base | Conditions | Reaction Time | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|

| Nucleophilic substitution | 2-halopyridine + ethylmethylamine | Base (e.g., K2CO3) | 80–150 °C, polar aprotic solvent | Several hours | 70–90 | >95 | Direct amination, regioselective |

| Reductive amination | 2-pyridinecarboxaldehyde + ethylmethylamine | NaBH3CN or catalytic hydrogenation | Room temp to mild heating | Hours | 80–95 | >98 | Mild conditions, high selectivity |

| High-pressure microreactor (hydroxyethyl pyridine) | 2-methylpyridine + formaldehyde | Organic bases (DABCO, DBU, etc.) | 200–230 °C, 4–5 MPa, water solvent | Minutes | 77–81 | >99.9 | Continuous flow, high efficiency |

| Acid-catalyzed batch (hydroxyethyl pyridine) | 2-methylpyridine + paraformaldehyde | Benzoic acid, chloroacetic acid | 90–180 °C, stirring | 10–30 hours | 84–94.85 | ≥98 | Simple, scalable, longer reaction time |

Research Findings and Considerations

- Catalyst choice significantly affects reaction time, yield, and purity. Organic bases like DABCO and DBU enable rapid, high-yield reactions under pressure, while acid catalysts require longer times but are simpler.

- Reaction conditions such as temperature, pressure, and solvent influence the efficiency of substitution at the 2-position of pyridine.

- Continuous flow microreactor technology offers advantages in reaction control, safety, and scalability for high-pressure reactions.

- Purification typically involves distillation under reduced pressure to achieve high purity.

- Byproduct formation is minimized under optimized conditions, but some methods (e.g., acid catalysis) may require more extensive downstream processing.

Analyse Des Réactions Chimiques

2-(Ethylmethylamino)pyridine undergoes various chemical reactions, including:

Applications De Recherche Scientifique

2-(Ethylmethylamino)pyridine has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 2-(Ethylmethylamino)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways . The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The biological and physicochemical properties of pyridine derivatives are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Group Comparisons

*Calculated based on formula C8H12N2.

†Molecular weight of Verapamil (example of a complex derivative).

Key Observations:

- Electronic Effects: Ethylmethylamino groups introduce electron-donating effects, which could modulate the pyridine ring's basicity and interaction with biological targets. In contrast, ethoxy groups (e.g., in ) are electron-withdrawing, affecting hydrogen-bonding capacity .

Activité Biologique

2-(Ethylmethylamino)pyridine is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of an ethyl and methyl amino group, which may influence its interaction with biological targets. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of the amino groups enhances its basicity and potential interactions with various biological molecules.

The biological activity of this compound can be attributed to its ability to modulate enzyme activity and interact with receptors. The amino groups may facilitate hydrogen bonding and ionic interactions, which are critical for binding to biological targets.

Biological Activity

The compound has been studied for various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, potentially through inhibition of key metabolic pathways.

- Anticancer Potential : Research indicates that this compound may possess anticancer activity, possibly by inducing apoptosis in cancer cells or inhibiting tumor growth through modulation of specific signaling pathways.

Case Studies

-

Antimicrobial Studies : A study evaluated the efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli and 16 µg/mL for S. aureus, suggesting moderate antibacterial activity.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Escherichia coli 32 µg/mL Staphylococcus aureus 16 µg/mL - Cytotoxicity Assays : In vitro cytotoxicity assays using human cancer cell lines demonstrated that this compound reduced cell viability in a dose-dependent manner, with an IC50 value of approximately 25 µM.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the amino groups significantly affect the compound's biological activity. For instance, increasing the alkyl chain length on the amino group enhances antimicrobial potency but may also increase cytotoxicity.

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for characterizing 2-(Ethylmethylamino)pyridine, and how can impurities be detected?

- Methodological Answer :

- FT-IR and Raman spectroscopy : Identify functional groups (e.g., amine, pyridine ring vibrations). For example, utilized FT-IR to analyze Cu(II)-pyridine complexes, confirming ligand coordination via shifts in pyridine ring modes .

- NMR (1H/13C) : Determine molecular structure and purity. highlights the use of NMR for 2-(2-Aminoethyl)pyridine, where amine protons and pyridine ring protons show distinct splitting patterns .

- X-ray crystallography : Resolve molecular geometry and bonding. employed single-crystal X-ray diffraction to study Cu(II)-pyridine complex structures, a method transferable to this compound derivatives .

- TGA/DSC : Assess thermal stability and decomposition pathways, as demonstrated in for related pyridine-based ligands .

Q. What synthetic strategies are effective for preparing this compound, and what reaction conditions optimize yield?

- Methodological Answer :

- Nucleophilic substitution : React 2-chloropyridine with ethylmethylamine under reflux in anhydrous solvents (e.g., THF or toluene). Catalytic bases (e.g., K2CO3) enhance reactivity.

- Reductive amination : Condense pyridine-2-carbaldehyde with ethylmethylamine, followed by reduction using NaBH4 or H2/Pd-C (similar to methods in for pyrrolidine derivatives) .

- Critical conditions : Moisture-sensitive steps require inert atmospheres (N2/Ar). Monitor reaction progress via TLC or GC-MS.

Advanced Research Questions

Q. How does this compound function as a ligand in transition metal complexes, and what factors dictate its coordination behavior?

- Methodological Answer :

- Coordination modes : The pyridine nitrogen and ethylmethylamine group can act as bidentate ligands. showed that 2-ethylpyridine derivatives form stable Cu(II) complexes via pyridine N and adjacent amine groups .

- Electronic/steric effects : Bulky ethyl/methyl substituents may favor monodentate coordination or steric hindrance, altering metal center reactivity. Solvent polarity (e.g., DMF vs. ethanol) also influences complex stability (see for solvent effects in catalytic cyclization) .

- EPR and magnetic studies : Use techniques from to probe metal-ligand interactions in paramagnetic complexes .

Q. What computational approaches are suitable for modeling the electronic properties of this compound and its metal complexes?

- Methodological Answer :

- DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) using software like Gaussian or ORCA. Compare with experimental UV-Vis data (e.g., ’s use of theoretical computations for heterocyclic compounds) .

- Molecular docking : Predict binding affinity of this compound derivatives with biological targets (e.g., enzymes in ’s antipsychotic studies) .

- Solvent effect modeling : Incorporate implicit solvation models (e.g., PCM) to simulate reaction environments .

Q. How can enantiomeric purity of this compound derivatives be determined, and what chiral resolution techniques apply?

- Methodological Answer :

- HPLC with chiral columns : Use pre-column derivatization (e.g., with Marfey’s reagent) to separate enantiomers, as in ’s HPLC method for pyrrolidine derivatives .

- Circular dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computed data .

- Crystallographic resolution : Co-crystallize with chiral auxiliaries (e.g., tartaric acid) to isolate enantiopure forms .

Methodological Challenges and Contradictions

Q. How should researchers address discrepancies in reported spectral data for this compound derivatives?

- Methodological Answer :

- Cross-validate techniques : Combine IR, NMR, and X-ray data to resolve ambiguities. For example, notes variability in IR spectra due to solvent effects, necessitating standardized measurement conditions .

- Reference databases : Compare with authenticated spectra in NIST WebBook ( ) or PubChem ( ) .

- Reproducibility : Replicate synthesis and characterization under controlled conditions to identify artifact sources (e.g., moisture in ’s safety protocols) .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.